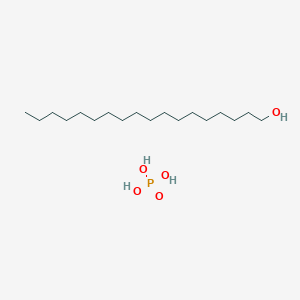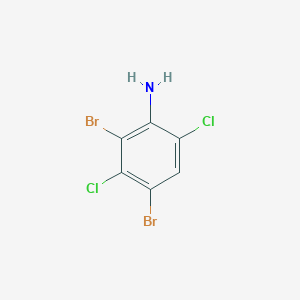
2,4-Dibromo-3,6-dichloroaniline
概要
説明
A brief overview of the compound, including its common uses and where it is typically found or produced.
Synthesis Analysis
Details on how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
Information on the compound’s molecular structure, such as its molecular formula, the arrangement of atoms, and any interesting structural features.Chemical Reactions Analysis
An overview of the chemical reactions the compound undergoes, including any products formed and the conditions required for these reactions.Physical And Chemical Properties Analysis
Information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Halogen-Aniline Derivatives in Crystallography
Research by Ferguson et al. (1998) on halogen-aniline derivatives, including 2,4-dibromo-3,6-dichloroaniline, highlights their importance in crystallography. These compounds form infinite chains via hydrogen bonds, which is significant for understanding molecular structures (Ferguson, Low, Penner, & Wardell, 1998).
Electrochemical Studies
Kádár et al. (2001) explored the electrochemical oxidation of chloroanilines, including 2,4-dichloroaniline, a closely related compound. Their findings provide insights into the electrochemical behaviors of these substances, which are crucial for applications in electrochemistry and material science (Kádár, Nagy, Karancsi, & Farsang, 2001).
Spectroscopic Analysis
The spectroscopic analysis of 2,4-dichloroaniline by Sundaraganesan et al. (2009) involved studying its molecular structure and vibrational spectra. This research is key to understanding the optical and electronic properties of such compounds, which can be applied in material science and photonics (Sundaraganesan, Karpagam, Sebastian, & Cornard, 2009).
Bioremediation Research
The work of Kuhn and Suflita (1989) on the reductive dehalogenation of chloroanilines by microorganisms in aquifers suggests potential bioremediation applications. Understanding how these compounds are biologically dehalogenated can lead to novel approaches for treating polluted environments (Kuhn & Suflita, 1989).
Polymer Synthesis
Research by Diaz et al. (1998) on the synthesis and characterization of dihalogenated polyanilines, including poly(2,5-dibromoaniline), provides insights into the development of advanced materials with potential applications in electronics and sensors (Diaz, Sánchez, Valle, Tagle, Bernède, & Tregouet, 1998).
Environmental Toxicology
Zuanazzi et al. (2020) conducted a scientometric review on 2,4-D herbicide toxicity, contributing to the understanding of the environmental impact of such compounds. This research is crucial for environmental safety and public health (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation Studies
Wang, Poon, and Cai (2012) investigated the biodegradation and removal of dichloroaniline by Chlorella pyrenoidosa. This study is important for understanding how microorganisms can be used to mitigate environmental pollution (Wang, Poon, & Cai, 2012).
Safety And Hazards
Details on any safety precautions that need to be taken when handling the compound, as well as any potential health hazards associated with exposure.
将来の方向性
A discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.
特性
IUPAC Name |
2,4-dibromo-3,6-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl2N/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOOBMHAJTEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294387 | |
| Record name | 2,4-Dibromo-3,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,6-dichloroaniline | |
CAS RN |
27761-65-5 | |
| Record name | 27761-65-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromo-3,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMO-3,6-DICHLOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
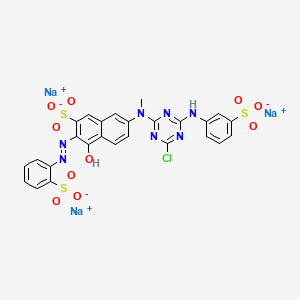
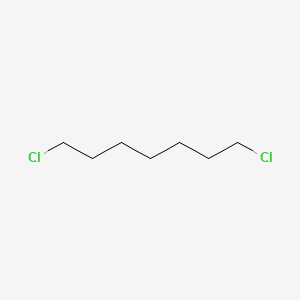
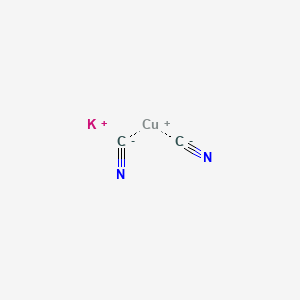
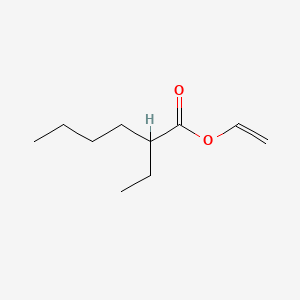
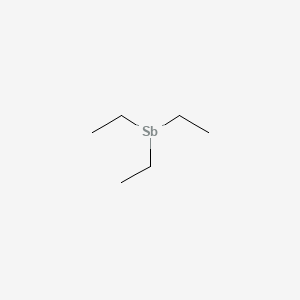
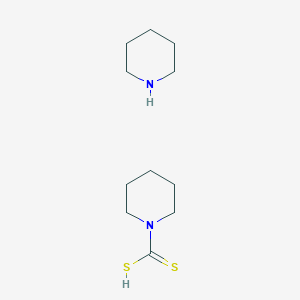
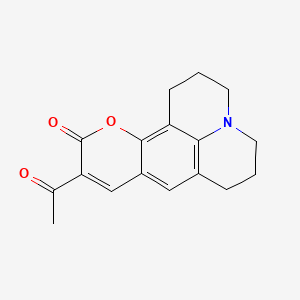
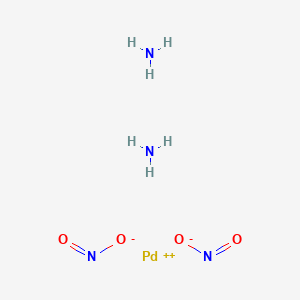
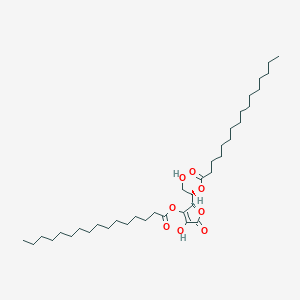
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)

